molecular formula C27H27N3O3 B2844407 4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one CAS No. 912897-41-7

4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one

Cat. No.: B2844407
CAS No.: 912897-41-7
M. Wt: 441.531
InChI Key: KFXUAWPBQGAULP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C27H27N3O3 . It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound .

Scientific Research Applications

Molecular Structure and Synthesis

  • The structural and synthesis studies of benzimidazole derivatives, including the investigation of their crystal structures, provide foundational knowledge for understanding the molecular interactions and potential applications of these compounds in various fields such as material science and chemical synthesis (Hong-qiang Liu et al., 2012).

Anticancer and Antimicrobial Applications

  • Benzimidazole derivatives have been evaluated for their anticancer properties, specifically as EGFR inhibitors, indicating potential applications in cancer treatment (A. Karayel, 2021).
  • Additionally, certain benzimidazole compounds have demonstrated antibacterial potency and selectivity, particularly against Helicobacter spp., suggesting their use as targeted antimicrobial agents (T. Kühler et al., 2002).

Catalytic and Synthetic Applications

  • The catalytic activities of benzimidazole derivatives, particularly in reactions such as the Suzuki-Miyaura coupling, underscore their utility in facilitating chemical syntheses, which could be applicable in developing new materials and pharmaceuticals (S. Shukla et al., 2021).

Properties

IUPAC Name

4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-19-8-7-9-21(16-19)30-18-20(17-26(30)31)27-28-22-10-3-4-11-23(22)29(27)14-15-33-25-13-6-5-12-24(25)32-2/h3-13,16,20H,14-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXUAWPBQGAULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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